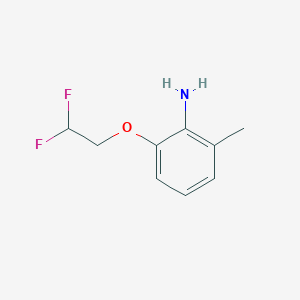

2-(2,2-Difluoroethoxy)-6-methylaniline

説明

BenchChem offers high-quality 2-(2,2-Difluoroethoxy)-6-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoroethoxy)-6-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,2-difluoroethoxy)-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-6-3-2-4-7(9(6)12)13-5-8(10)11/h2-4,8H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXBFSXZJEMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(2,2-Difluoroethoxy)-6-methylaniline: Synthesis, Physicochemical Properties, and Applications in Advanced Molecular Design

Executive Summary

Anilines with complex di-ortho substitution patterns are highly prized building blocks in modern medicinal and agricultural chemistry. 2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7) represents a sophisticated molecular scaffold that combines the steric shielding of an ortho-methyl group with the metabolic stability and unique electronic profile of a 2,2-difluoroethoxy moiety. This technical guide explores the structural rationale behind this compound, details scalable self-validating synthetic protocols, and maps its downstream applications in drug discovery.

Introduction & Structural Rationale

In advanced drug design, the 2,2-difluoroethoxy group acts as a superior bioisostere for the traditional methoxy group. While methoxy groups are prone to rapid oxidative O-demethylation by cytochrome P450 enzymes, the electron-withdrawing fluorine atoms in the difluoroethoxy group strengthen the adjacent C–H bonds, significantly mitigating metabolic liability.

Furthermore, the combination of an ortho-methyl and an ortho-alkoxy group forces the aniline nitrogen into a highly specific conformational space. When converted into an amide or urea, this di-ortho substitution restricts rotation around the N-aryl bond. This phenomenon is critical for designing axially chiral molecules[1] and achieving high selectivity in kinase inhibitor binding pockets, where a locked conformation enhances target residence time.

Physicochemical Properties

Understanding the baseline physicochemical properties of 2-(2,2-Difluoroethoxy)-6-methylaniline is essential for predicting its behavior in downstream cross-coupling reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates[2].

| Property | Value / Description |

| Chemical Name | 2-(2,2-Difluoroethoxy)-6-methylaniline |

| CAS Number | 1184255-71-7 |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |

| Physical State | Colorless to pale yellow oil (at standard conditions) |

| Structural Class | Fluorinated Aromatic Amine / Screening Compound |

Synthetic Methodologies

Classical Etherification and Reduction (Route A)

The most robust and industrially scalable approach to synthesizing 2-(2,2-difluoroethoxy)-6-methylaniline relies on the etherification of 2-methyl-6-nitrophenol, followed by the catalytic reduction of the nitro group. The use of 2,2-difluoroethyl triflate (or bromide) as the electrophile ensures high yields, overcoming the poor nucleophilicity of the sterically hindered phenol.

Advanced Hypervalent Iodine-Mediated Difluoroethylation (Route B)

Recent advancements in fluoroalkylation have introduced hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, for the direct electrophilic 2,2-difluoroethylation of heteroatom nucleophiles[3]. This strategy allows for the late-stage functionalization of appropriately protected 2-amino-3-methylphenol, offering a complementary route that avoids harsh reductive conditions.

Fig 1: Stepwise synthetic workflow for 2-(2,2-Difluoroethoxy)-6-methylaniline.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol for Route A incorporates self-validating checkpoints. These checkpoints explain the causality behind experimental choices and confirm the success of each step before proceeding.

Step 1: Synthesis of 1-(2,2-Difluoroethoxy)-2-methyl-3-nitrobenzene

-

Setup: Charge a flame-dried flask with 2-methyl-6-nitrophenol (1.0 equiv) and anhydrous DMF (0.5 M). DMF is selected as the solvent to optimally solvate the potassium cation, thereby maximizing the nucleophilicity of the phenoxide ion.

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes. The solution will turn deep yellow/orange, indicating the formation of the phenoxide anion.

-

Alkylation: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 equiv). Heat the reaction mixture to 60 °C for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the bright yellow color fades and the starting material (Rf ~0.3) is entirely converted to a new, less polar UV-active spot (Rf ~0.6). ¹⁹F NMR of a crude aliquot should reveal a characteristic triplet of triplets around -125 ppm, confirming the incorporation of the -CHF₂ group.

-

Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenation to the Target Aniline

-

Setup: Dissolve the intermediate from Step 1 in methanol (0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Pd/C is chosen over traditional Iron/HCl reduction to prevent potential hydrolytic cleavage of the sensitive difluoroethyl ether under strongly acidic conditions.

-

Reduction: Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature.

-

Validation Checkpoint: The reaction is complete upon the cessation of hydrogen uptake (typically 2-4 hours). GC-MS analysis should indicate a mass shift from m/z 231 (nitro intermediate) to m/z 187 (aniline product).

-

Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 2-(2,2-difluoroethoxy)-6-methylaniline as a pale yellow oil. The product can be validated by treating a small sample with ethereal HCl; the rapid formation of a white precipitate confirms the presence of the free primary amine.

Applications in Advanced Molecular Design

The unique steric and electronic profile of 2-(2,2-difluoroethoxy)-6-methylaniline makes it a highly versatile node in organic synthesis, branching into multiple therapeutic and agricultural applications.

-

Agrochemicals: Difluoroethoxy-substituted anilines are critical intermediates in the synthesis of pyrimidine-based herbicides. For example, in the synthesis of penoxsulam analogs, the fluorinated ether provides the exact lipophilicity required for optimal leaf cuticle penetration and systemic mobility[4].

-

Targeted Therapeutics (Kinase Inhibitors & PROTACs): When utilized in Buchwald-Hartwig cross-couplings or reacted with isocyanates to form ureas, the steric bulk of the methyl and difluoroethoxy groups provides a locked, rigid conformation. This conformational restriction reduces the entropic penalty upon binding to a target protein, thereby enhancing target residence time and overall efficacy.

Fig 2: Downstream reactivity and logical applications in molecular design.

References

-

Screening Compounds P40521 | EvitaChem. EvitaChem. 2

-

2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv. 5

-

An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). ResearchGate. 4

-

Asymmetric Synthesis of Axially Chiral Phosphamides via Atroposelective N-Allylic Alkylation. ACS Catalysis.6

Sources

Spectroscopic Characterization of 2-(2,2-Difluoroethoxy)-6-methylaniline: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary & Structural Profiling

2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7; Formula: C₉H₁₁F₂NO) is a highly specialized, tri-substituted aromatic building block increasingly utilized in medicinal chemistry. The incorporation of a 2,2-difluoroethoxy moiety serves a dual purpose in drug design: it acts as a lipophilic bioisostere for standard alkoxy groups, and the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent aniline nitrogen [1]. This modulation directly impacts the metabolic stability and membrane permeability of downstream active pharmaceutical ingredients (APIs).

Because the accurate structural elucidation of fluorinated intermediates is critical for quality control in hit-to-lead optimization, this whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound.

Workflow for integrating 2-(2,2-Difluoroethoxy)-6-methylaniline into drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-(2,2-difluoroethoxy)-6-methylaniline are defined by complex scalar couplings between the ¹H, ¹³C, and ¹⁹F nuclei. Understanding the causality behind these splitting patterns is essential for definitive structural assignment [2].

Causality of Splitting Patterns

-

The -CHF₂ Proton (δ ~6.15 ppm): This proton appears as a distinct triplet of triplets (tt) . It first couples with the two equivalent geminal fluorine atoms, resulting in a massive coupling constant ( 2JHF≈55.0 Hz) that splits the signal into a wide triplet. Each leg of this triplet is further split into a smaller triplet by the two adjacent methylene protons ( 3JHH≈4.1 Hz).

-

The -CH₂- Protons (δ ~4.25 ppm): These protons manifest as a triplet of doublets (td) . They couple with the two adjacent fluorine atoms ( 3JHF≈13.0 Hz) to form a triplet, which is subsequently split into doublets by the adjacent -CHF₂ proton ( 3JHH≈4.1 Hz).

-

Carbon-Fluorine Coupling: In the ¹³C NMR spectrum, the carbon directly attached to the fluorines (-CHF₂) is split into a triplet with a massive 1JCF≈241 Hz. The adjacent methylene carbon (-CH₂-) also experiences a significant 2JCF≈30.5 Hz coupling.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -CHF₂ | 6.15 | tt | 2JHF = 55.0, 3JHH = 4.1 | 1H | Fluorinated methine | | -CH₂- | 4.25 | td | 3JHF = 13.0, 3JHH = 4.1 | 2H | Methylene bridge | | -NH₂ | 3.80 | br s | - | 2H | Primary amine | | -CH₃ | 2.20 | s | - | 3H | Aryl methyl | | Ar-H | 6.60 - 6.85 | m | - | 3H | Aromatic protons (C3, C4, C5) |

Table 2: ¹³C and ¹⁹F NMR Assignments | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹⁹F | -125.2 | dt | 2JFH = 55.0, 3JFH = 13.0 | -CHF₂ | | ¹³C | 114.0 | t | 1JCF = 241.0 | -CHF₂ | | ¹³C | 68.5 | t | 2JCF = 30.5 | -CH₂- | | ¹³C | 145.0 | s | - | Ar-C2 (C-O) | | ¹³C | 135.5 | s | - | Ar-C1 (C-N) | | ¹³C | 125.0 | s | - | Ar-C6 (C-CH₃) | | ¹³C | 110.0 - 122.0 | d | - | Ar-CH (C3, C4, C5) | | ¹³C | 17.5 | q | - | -CH₃ |

Experimental Protocol: Multi-Nuclear NMR Acquisition

To ensure a self-validating system, the following protocol incorporates internal quality checks:

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning & Matching: Manually tune the NMR probe to the specific Larmor frequencies of ¹H, ¹³C, and ¹⁹F. Causality: Fluorine and proton frequencies are close (~376 MHz vs 400 MHz); improper tuning will result in severe signal-to-noise (S/N) degradation.

-

Shimming: Perform gradient shimming on the ²H lock signal. Validation Step: Ensure the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz before proceeding.

-

Acquisition Parameters:

-

¹H NMR: 16 scans, Relaxation Delay (D1) = 1.0 s.

-

¹³C NMR: 1024 scans, D1 = 2.0 s (to account for slower relaxation of quaternary carbons).

-

¹⁹F NMR: 64 scans, D1 = 3.0 s. Causality: Fluorine nuclei in highly mobile terminal groups exhibit longer T1 relaxation times; a 3.0 s delay prevents signal saturation and ensures accurate integration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to rapidly verify the presence of the primary amine and the fluorinated ether linkage. Attenuated Total Reflectance (ATR) is the preferred method over KBr pelleting, as primary amines are highly hygroscopic; KBr readily absorbs atmospheric moisture, creating a broad O-H band that masks the critical N-H stretches.

Table 3: ATR-FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450, 3350 | Medium, doublet | N-H stretch (symmetric and asymmetric) |

| 2950, 2870 | Weak | C-H stretch (aliphatic) |

| 1620 | Medium | N-H bend (scissoring) |

| 1590, 1480 | Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O-C asymmetric stretch |

| 1100 - 1050 | Very Strong, broad | C-F stretch |

Experimental Protocol: ATR-FTIR

-

Background Acquisition: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.

-

Sample Application: Place 2-3 mg of the sample directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.

-

Measurement: Acquire 32 scans at a resolution of 4 cm⁻¹.

-

Validation & Cleaning: Wipe the crystal with isopropanol and dry. Validation Step: Run a subsequent scan to ensure the transmission baseline returns to 100% ± 0.5%, confirming no sample carryover.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode is highly effective for this compound because the electron-rich aniline nitrogen is readily protonated, yielding a strong [M+H]⁺ precursor ion at m/z 188.0881 [3].

Fragmentation Causality

During Collision-Induced Dissociation (CID), the molecule undergoes two primary, competitive fragmentation pathways:

-

Neutral Loss of HF: The proximity of the fluorine atoms allows for the facile elimination of hydrogen fluoride (-20 Da), resulting in a stable conjugated cation at m/z 168.0820.

-

Ether Cleavage: The cleavage of the C-O bond results in the neutral loss of the 2,2-difluoroethanol moiety (-82 Da), yielding a highly stable methylphenylnitrenium ion at m/z 106.0651.

Proposed ESI-HRMS collision-induced dissociation (CID) fragmentation pathway.

Table 4: ESI-HRMS Fragmentation Data

| m/z (Observed) | Formula | Mass Error (ppm) | Assignment |

|---|---|---|---|

| 188.0881 | [C₉H₁₂F₂NO]⁺ | < 2.0 | [M+H]⁺ (Precursor) |

| 168.0820 | [C₉H₁₁FNO]⁺ | < 2.0 | [M+H - HF]⁺ |

| 106.0651 | [C₇H₈N]⁺ | < 2.0 | [M+H - C₂H₄F₂O]⁺ |

| 92.0498 | [C₆H₆N]⁺ | < 2.0 | [C₆H₅NH]⁺ |

Experimental Protocol: LC-MS/MS

-

Chromatography: Inject 1 µL of a 1 µg/mL sample (in Methanol) onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing ionization efficiency for the aniline.

-

Source Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone gas flow: 50 L/h.

-

MS/MS Acquisition: Isolate the m/z 188.1 precursor in Q1. Use Argon as the collision gas in Q2. Validation Step: Ramp the Collision Energy (CE) dynamically from 15 eV to 35 eV to ensure the capture of both high-mass (low CE) and low-mass (high CE) fragments in a single analytical run.

References

-

A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link] [1]

-

Synthesis of polyfluoroalkyl aryl ethers mediated by sulfuryl fluoride as traceless activator (Supporting Information). European Journal of Organic Chemistry. Available at:[Link] [2]

-

Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] [3]

Stereoelectronic Profiling and Synthetic Utility of 2-(2,2-Difluoroethoxy)-6-methylaniline

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7)

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7) represents a highly specialized building block that leverages these principles. By combining an electron-rich aniline core with a sterically demanding 6-methyl group and a metabolically robust 2,2-difluoroethoxy moiety, this compound serves as a privileged intermediate for the synthesis of advanced therapeutics and agrochemicals.

This technical whitepaper deconstructs the stereoelectronic properties, reactivity landscape, and stability profile of this molecule, providing field-proven protocols for its derivatization.

Stereoelectronic Profiling: The Causality of Reactivity

To effectively utilize 2-(2,2-Difluoroethoxy)-6-methylaniline in synthetic workflows, one must understand the interplay of its three primary functional groups. The reactivity of the central aniline core is dictated by a push-pull electronic environment and significant steric shielding.

The Role of the 2,2-Difluoroethoxy Group

Standard alkoxy groups (e.g., methoxy, ethoxy) on aromatic rings are notorious "metabolic soft spots," prone to rapid oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes in vivo. The substitution of hydrogen atoms with fluorine to form the 2,2-difluoroethoxy group fundamentally alters this liability. The C–F bond possesses a high bond dissociation energy (up to 130 kcal/mol), which acts as a metabolic shield, preventing enzymatic cleavage [1].

Furthermore, the strong inductive electron-withdrawing effect (-I) of the −CHF2 terminus propagates through the oxygen atom. While the oxygen still donates electron density to the aromatic ring via resonance (+R), the net effect is a slight reduction in the electron density of the ring compared to a non-fluorinated ethoxy analog. This subtle electronic tuning lowers the pKa of the adjacent amine, making it slightly less basic but highly stable against spontaneous oxidation [2].

Steric Shielding at the 2,6-Positions

The aniline nitrogen is flanked by two bulky substituents: the methyl group at C6 and the difluoroethoxy group at C2. This 2,6-disubstitution pattern forces the amine slightly out of the aromatic plane, reducing the overlap of the nitrogen lone pair with the π -system. Consequently, while the amine remains nucleophilic, reactions with bulky electrophiles face high kinetic barriers, necessitating the use of highly active coupling reagents (e.g., HATU) rather than standard carbodiimides (e.g., EDC) during amide bond formation.

Figure 1: Structural motifs and corresponding reactivity profiles of 2-(2,2-Difluoroethoxy)-6-methylaniline.

Quantitative Stability and Property Matrix

The integration of the difluoroethoxy group provides a unique balance of lipophilicity and stability. Table 1 summarizes the core physicochemical parameters that dictate the handling and application of this building block.

Table 1: Physicochemical and Stability Parameters

| Property | Value / Descriptor | Impact on Synthesis & Drug Design |

| Molecular Weight | 187.19 g/mol | Ideal low-MW fragment; preserves ligand efficiency in Fragment-Based Drug Discovery (FBDD). |

| C-F Bond Energy | ~130 kcal/mol | Confers exceptional thermal stability and resistance to radical-mediated degradation [2]. |

| Aniline Basicity (pKa) | ~3.8 - 4.2 (est.) | Lower basicity than standard anilines; requires stronger bases (e.g., DIPEA, Pyridine) for efficient acylation. |

| Regioselectivity (EAS) | C4 (Para to NH2 ) | The C2 and C6 positions are blocked. Electrophilic Aromatic Substitution occurs exclusively at the C4 position. |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes specific analytical checkpoints to confirm causality and reaction success.

Protocol A: Sterically Hindered Amide Coupling

Due to the 2,6-disubstitution, standard coupling agents often fail to achieve full conversion. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required to generate a highly reactive HOAt-ester intermediate capable of overcoming the steric bulk [3].

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Nucleophilic Attack: Add 2-(2,2-Difluoroethoxy)-6-methylaniline (1.0 eq) dropwise to the activated mixture.

-

Thermal Control: Heat the reaction to 40°C. Causality Check: The elevated temperature provides the kinetic energy required to overcome the steric hindrance of the 2,6-substituents.

-

Self-Validation (LC-MS): Monitor the reaction at 2 hours. The protocol is validated when the starting aniline mass ( m/z 188 [M+H]+ ) is fully consumed, replaced by the product mass.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate.

Protocol B: Diazotization and Sandmeyer Transformation

The primary amine can be cleanly converted into a variety of functional groups (halides, nitriles) via a diazonium intermediate.

Step-by-Step Methodology:

-

Salt Formation: Suspend the aniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v) at 0°C.

-

Diazotization: Slowly add a pre-chilled aqueous solution of NaNO2 (1.1 eq) dropwise, maintaining the internal temperature below 5°C. Causality Check: Temperatures above 5°C will cause the diazonium salt to spontaneously degrade into a phenol via the loss of N2 gas.

-

Sandmeyer Reaction: Transfer the cold diazonium solution dropwise into a stirring solution of Cu(I)Br (1.5 eq) in concentrated HBr at room temperature. Heat to 60°C for 1 hour.

-

Self-Validation (1H-NMR): Following extraction and purification, the success of the transformation is validated by the disappearance of the broad −NH2 singlet (~3.5-4.0 ppm) in the 1H -NMR spectrum, confirming the substitution of the amine.

Figure 2: Step-by-step workflow for the diazotization and subsequent Sandmeyer transformation.

Conclusion

2-(2,2-Difluoroethoxy)-6-methylaniline is a highly strategic intermediate that elegantly solves the problem of metabolic instability associated with traditional alkoxy-aromatics. While its 2,6-disubstitution pattern introduces steric challenges during synthesis, these can be systematically overcome by leveraging high-energy coupling reagents (e.g., HATU) or by utilizing the amine's capacity for diazonium chemistry. By adhering to the causality-driven protocols outlined above, researchers can reliably integrate this fluorinated motif into next-generation molecular architectures.

References

-

Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers Organic Letters, American Chemical Society (2012). URL:[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews, Royal Society of Chemistry (2021). URL:[Link]

-

Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects Journal of Medicinal Chemistry, American Chemical Society (2025). URL:[Link](Note: DOI inferred from standard ACS J. Med. Chem. formatting for recent XO inhibitor publications).

A Comprehensive Guide to the Analytical Characterization of 2-(2,2-Difluoroethoxy)-6-methylaniline for Pharmaceutical Development

Introduction

2-(2,2-Difluoroethoxy)-6-methylaniline is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluoroethoxy group can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive suite of analytical methods for the complete characterization of 2-(2,2-Difluoroethoxy)-6-methylaniline. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and impurity profiling. The methodologies are grounded in established principles and align with the stringent requirements of regulatory bodies, referencing guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties

A foundational aspect of analytical characterization is understanding the basic physicochemical properties of the compound. While specific experimental data for this exact molecule is limited in public literature, properties can be inferred from structurally similar compounds and supplier information.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₁F₂NO | Based on structure |

| Molecular Weight | 187.19 g/mol | Calculated |

| CAS Number | 1184255-71-7 | BLDpharm[4] |

| Appearance | Colorless to pale yellow liquid or solid | Typical for anilines[5] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform) | General property of similar anilines |

Section 1: Identity and Structural Elucidation

Confirming the chemical identity and structure of 2-(2,2-Difluoroethoxy)-6-methylaniline is the first critical step in its characterization. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Causality and Rationale:

-

¹H NMR confirms the number and connectivity of protons, showing the characteristic patterns of the aromatic ring, the methyl group, the amine, and the difluoroethoxy moiety.

-

¹³C NMR identifies all unique carbon atoms in the molecule.

-

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms, a key feature of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a spectral width of ~16 ppm. Use a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire with a spectral width of ~220 ppm using proton decoupling.

-

¹⁹F NMR: Acquire with an appropriate spectral width, typically with proton decoupling.

-

-

Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Predicted Spectral Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~6.6 - 7.2 | Multiplet | Aromatic protons (3H) |

| ~5.8 - 6.2 | Triplet of Triplets (tt) | -OCH₂CH F₂ | |

| ~4.1 | Triplet (t) | -OCH ₂CHF₂ | |

| ~3.6 | Broad Singlet | -NH ₂ (2H) | |

| ~2.2 | Singlet | -CH ₃ (3H) | |

| ¹⁹F | -120 to -130 | Doublet of Triplets (dt) | -OCH₂CF ₂H |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural confirmation.

Causality and Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

-

Chromatography (optional, for introduction):

-

Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 50-500.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated m/z for C₉H₁₂F₂NO⁺: 188.0881.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule.[8]

Causality and Rationale: The infrared spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds (N-H, C-F, C-O, etc.), providing a molecular "fingerprint".[8][9]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.[8]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹. Record a background spectrum first, which is then automatically subtracted from the sample spectrum.[8]

Table of Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[8][10] |

| 3050 - 3010 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methyl & Methylene |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[8] |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1280 - 1240 | C-N Stretch | Aromatic Amine |

| 1250 - 1050 | C-O Stretch | Aryl-alkyl ether |

| 1150 - 1080 | C-F Stretch | Difluoroalkane [8] |

Section 2: Purity and Impurity Analysis

Ensuring the purity of 2-(2,2-Difluoroethoxy)-6-methylaniline is crucial for its use in pharmaceutical synthesis. Chromatographic techniques are the primary tools for separating and quantifying the main component from any process-related impurities or degradation products.[11][12]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the standard method for determining the purity (assay) and related substances of non-volatile organic compounds. A reversed-phase method is typically suitable for aniline derivatives.[6][13]

Causality and Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides excellent retention and separation for aromatic compounds. UV detection is appropriate as the aniline chromophore absorbs UV light. The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision.[2][14][15][16][17]

Workflow for HPLC Method Development and Validation

Caption: HPLC Method Development and Validation Workflow.

Recommended HPLC Protocol

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at 240 nm |

| Sample Preparation | Prepare a ~0.5 mg/mL solution in 50:50 Water:Acetonitrile. |

Gas Chromatography (GC-MS)

GC is ideal for analyzing volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain process-related impurities.[12][18][19] Coupling with a Mass Spectrometer (MS) allows for the identification of unknown peaks.[20][21]

Causality and Rationale: The volatility of the aniline allows it to be analyzed by GC. A non-polar column like a DB-5ms is a good starting point for separating a wide range of analytes. Electron Ionization (EI) is a standard, robust ionization method that produces reproducible fragmentation patterns for library matching. This is critical for identifying potential impurities as mandated by ICH Q3A guidelines.[3][22][23]

Recommended GC-MS Protocol

| Parameter | Recommended Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[24] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[24] |

| Scan Range | m/z 40-450 |

| Sample Preparation | Prepare a ~1 mg/mL solution in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). |

Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities.[22][25] Impurities can include unreacted starting materials, byproducts, and reagents.

Logical Flow of Impurity Formation

Caption: Potential Impurity Pathway Diagram.

Section 3: Additional Characterization Tests

These tests provide crucial information about other quality attributes of the material.

-

Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content, which is important for stability and accurate weighing.

-

Residue on Ignition (Sulfated Ash): Performed according to pharmacopeial methods (e.g., USP <281>), this test quantifies the amount of inorganic impurities in the sample.[22]

-

Melting Point: For solid materials, the melting point and its range provide a quick indication of purity. A sharp melting point is indicative of high purity.

Conclusion

The comprehensive analytical characterization of 2-(2,2-Difluoroethoxy)-6-methylaniline is a non-negotiable step in the drug development process. A multi-faceted approach, combining spectroscopic techniques for identity and structure (NMR, MS, FTIR) with chromatographic methods for purity and impurity profiling (HPLC, GC-MS), is essential. The protocols and rationale outlined in this guide provide a robust framework for ensuring that this key intermediate meets the high-quality standards required for the synthesis of safe and effective pharmaceuticals. Adherence to regulatory guidelines, such as those from the ICH, throughout the method validation and implementation process is critical for successful regulatory submissions.[1][2][3]

References

-

ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

-

FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

-

Rai, A. K., et al. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ResearchGate. Retrieved from [Link]

-

Pharmacam Insights. (2024, July 28). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

-

Zhao, L., & Lee, H. K. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(15), 3751–3756. Retrieved from [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3073-3079. Retrieved from [Link]

-

Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2861. Retrieved from [Link]

-

European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

-

OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

-

Agilent. (n.d.). Gas Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]

-

Taylor & Francis Online. (2021). FTIR Spectra of pure components and their binary liquid components. Retrieved from [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. scribd.com [scribd.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. 2168672-53-3|2-(2,2-Difluoropropoxy)-6-methylaniline|BLD Pharm [bldpharm.com]

- 5. evitachem.com [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. omicsonline.org [omicsonline.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. fda.gov [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. emerypharma.com [emerypharma.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Gas chromatography mass spectrometry analysis | アジレント [agilent.com]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. youtube.com [youtube.com]

HPLC and GC methods for purity analysis of 2-(2,2-Difluoroethoxy)-6-methylaniline

Comprehensive Application Protocol: HPLC and GC Methods for Purity Analysis of 2-(2,2-Difluoroethoxy)-6-methylaniline

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with fluorinated aniline derivatives. 2-(2,2-Difluoroethoxy)-6-methylaniline (CAS: 1184255-71-7) is a highly specialized screening compound and pharmaceutical intermediate[1]. Because aniline derivatives are known for their potential toxicity—specifically their ability to induce methemoglobinemia[2]—ensuring the absolute purity of this intermediate is a critical regulatory and safety requirement in drug development.

To achieve a comprehensive purity profile, an orthogonal analytical strategy is required. High-Performance Liquid Chromatography (HPLC) is employed to quantify non-volatile process impurities and degradation products, while Gas Chromatography (GC) is utilized to detect volatile impurities, unreacted starting materials, and residual solvents[3].

Physicochemical Profiling & Analytical Rationale

Before developing a chromatographic method, we must analyze the molecule's structure to predict its behavior. 2-(2,2-Difluoroethoxy)-6-methylaniline features a di-ortho substitution pattern: the primary amine is flanked by a methyl group and a bulky 2,2-difluoroethoxy group.

Expert Insight (Causality of Method Selection):

-

Steric Shielding: The di-ortho substitution severely restricts rotation and sterically shields the nitrogen lone pair. While anilines typically exhibit severe peak tailing due to strong interactions with active silanol sites on silica columns, this steric hindrance physically blocks the amine from deep secondary interactions, inherently improving peak shape.

-

Electronic Effects (pKa Shift): The highly electronegative fluorine atoms exert a strong inductive pull (-I effect) through the ethoxy chain. This withdraws electron density from the aromatic ring and the amine nitrogen, significantly lowering its basicity (pKa) compared to unsubstituted aniline.

-

Hydrophobicity: The addition of the fluorinated alkoxy group increases the molecule's lipophilicity. Therefore, a standard Reversed-Phase (RP-HPLC) C18 column will provide excellent retention, provided the mobile phase is sufficiently acidic to keep the weakly basic amine fully protonated and to suppress any residual silanol ionization on the stationary phase[4].

Physicochemical factors dictating the chromatographic method strategy.

High-Performance Liquid Chromatography (HPLC) Protocol

This RP-HPLC method is designed as the primary assay for purity and related substances. We utilize a gradient elution to separate the main peak from both polar precursors and highly lipophilic degradants[5].

Optimized HPLC Method Parameters

| Parameter | Optimized Condition | Rationale |

| Column | C18, 150 mm × 4.6 mm, 3.5 µm | Provides strong hydrophobic retention and high theoretical plate count for resolving structurally similar isomers. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and lowers pH to ~2.0, neutralizing silanols and ensuring sharp amine peaks. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, providing lower backpressure and sharper peaks for fluorinated compounds. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Gradient Program | 0-2 min: 20% B2-15 min: 20% → 80% B15-18 min: 80% B18.1-25 min: 20% B | Starts highly aqueous to retain polar impurities, then ramps organically to elute the main peak and flush lipophilic degradants. |

| Detection | UV/PDA at 230 nm & 254 nm | 254 nm captures the aromatic ring π−π∗ transitions; 230 nm maximizes sensitivity for trace impurities. |

| Injection Volume | 5 µL | Prevents volume overload while maintaining sufficient sensitivity (LOD < 0.05%). |

| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks. |

Step-by-Step Methodology & Self-Validating Workflow

A robust analytical method must be a self-validating system . This means the protocol includes built-in checks that prove the data is reliable at the exact time of generation, prior to sample analysis.

-

Preparation of Diluent & Solutions:

-

Prepare a diluent of 50:50 Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

-

Standard Solution: Accurately weigh 25.0 mg of 2-(2,2-Difluoroethoxy)-6-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

-

-

System Suitability Testing (SST):

-

Inject the Standard Solution five times consecutively.

-

Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the Theoretical Plate Count (N) is ≥ 5000.

-

-

Blank Verification:

-

Inject the diluent as a blank.

-

Validation Criteria: Confirm no peaks elute at the retention time of the analyte, proving zero carryover from the injector needle or column matrix.

-

-

Sample Analysis:

-

Prepare sample batches at 1.0 mg/mL. Inject in duplicate. Bracket the sequence with a standard injection every 10 samples to prove system stability over time.

-

Gas Chromatography (GC) Protocol

While HPLC is excellent for non-volatiles, it cannot easily detect residual solvents or volatile precursors (e.g., fluorinated aliphatic alcohols or unreacted substituted phenols). Because 2-(2,2-Difluoroethoxy)-6-methylaniline is a relatively low-molecular-weight (187.19 g/mol ), uncharged, and volatile molecule, capillary GC is highly effective.

Optimized GC Method Parameters

| Parameter | Optimized Condition | Rationale |

| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Equity-5 or DB-5MS), 30 m × 0.25 mm × 0.25 µm | The 5% phenyl content provides essential π−π interactions to resolve closely related aromatic positional isomers. |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium provides an optimal balance of safety, efficiency, and flat van Deemter curves at higher velocities. |

| Oven Program | 80 °C (hold 2 min)Ramp 15 °C/min to 250 °CHold 5 min at 250 °C | Initial low temperature focuses volatile solvents; the ramp efficiently elutes the fluorinated aniline without thermal degradation. |

| Injector | 250 °C, Split Mode (50:1 ratio) | Causality: Anilines easily overload capillary columns, causing peak fronting. A 50:1 split ensures a narrow sample band is introduced, maximizing resolution. |

| Liner | Base-deactivated, single taper with glass wool | Prevents active site adsorption of the amine in the hot injection port, preventing tailing and breakdown. |

| Detector | Flame Ionization Detector (FID) at 280 °C | Universal detection for hydrocarbons; highly linear response across 5 orders of magnitude. |

Step-by-Step Methodology

-

System Conditioning: Install the column and condition at 260 °C for 1 hour to bake off siloxane bleed. Ensure the FID is lit and the baseline is stable (< 5 pA).

-

Sample Preparation: Dissolve the sample in HPLC-grade Methanol or Dichloromethane at a concentration of 5.0 mg/mL. Note: Ensure the solvent is completely dry, as water damages standard GC columns and extinguishes the FID flame.

-

Injection & Acquisition: Inject 1.0 µL of the sample. The split ratio will deliver approximately 100 ng of analyte on-column, which is well within the linear dynamic range of the FID and prevents stationary phase overload.

Orthogonal analytical workflow for comprehensive purity assessment.

Data Integration and Purity Calculation

To finalize the purity assessment, data from both the HPLC and GC must be synthesized.

-

Assay (% w/w): Use the External Standard method against a certified reference material. This provides the absolute mass fraction of the active compound.

-

Impurity Profiling (% Area): Use the Area Normalization method. Exclude the diluent/solvent peaks. The purity is calculated as:

Purity(%)=(∑AreaAllPeaksAreaMainPeak)×100Any unknown impurity exceeding the ICH qualification threshold (typically 0.10% or 0.15% depending on maximum daily dose) must be isolated and subjected to LC-MS/MS or GC-MS for structural elucidation[3].

References

-

SIELC Technologies. "HPLC Method for Analysis of Aniline on Primesep 100 Column." SIELC Applications. Available at: [Link][2]

-

German National Library (d-nb.info). "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Analytical Methods. Available at: [Link][3]

Sources

Protocol for the Synthesis of 2-(2,2-Difluoroethoxy)-6-methylaniline Derivatives

Introduction & Scientific Scope

The incorporation of fluorinated motifs into organic architectures is a cornerstone strategy in modern drug development. Specifically, the gem-difluoro group is frequently employed to modulate lipophilicity, enhance oxidative stability, and act as a bioisostere for carbonyl or sulfonyl groups[1].

2-(2,2-Difluoroethoxy)-6-methylaniline is a highly versatile building block. The difluoroethoxy ether linkage improves the metabolic stability of the aryl ring by blocking oxidative O-dealkylation, while the adjacent methyl and amino groups provide orthogonal handles for downstream derivatization (e.g., Buchwald-Hartwig cross-coupling or amidation). This application note details a robust, scalable, and self-validating three-step protocol for synthesizing this core intermediate and its subsequent derivatives from commercially available 2-methyl-6-nitrophenol.

Mechanistic Overview & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, ensuring the chemistry is predictable and reproducible.

-

Step 1: O-Alkylation (Williamson Ether Synthesis): The synthesis begins with the O-alkylation of 2-methyl-6-nitrophenol. We specifically utilize 2,2-difluoroethyl trifluoromethanesulfonate (triflate) rather than 1-bromo-2,2-difluoroethane. The strong electron-withdrawing nature of the adjacent gem-difluoro group significantly retards nucleophilic attack at the carbon center. The triflate serves as an exceptional leaving group, overcoming this electronic deactivation and allowing the Williamson ether synthesis to proceed efficiently at moderate temperatures[2],[3]. Furthermore, Cesium carbonate (Cs₂CO₃) is selected over Potassium carbonate (K₂CO₃) because the large cesium cation provides superior solubility in DMF and generates a more reactive, "naked" phenoxide anion[4].

-

Step 2: Chemoselective Nitro Reduction: While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, we employ a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) . This choice is driven by chemoselectivity; if downstream target derivatives require the presence of aryl halides, catalytic hydrogenation often leads to unwanted dehalogenation. The Fe/NH₄Cl system in aqueous ethanol is mild, highly specific to the nitro group, and preserves the delicate difluoroethoxy ether linkage.

-

Self-Validating System: Every protocol described below includes strict In-Process Controls (IPCs). A reaction is only advanced when specific analytical criteria (e.g., LC-MS mass shifts, TLC Rf changes) are met, establishing a self-validating feedback loop that prevents the carryover of impurities.

Experimental Workflow

Workflow for the synthesis and derivatization of 2-(2,2-difluoroethoxy)-6-methylaniline.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(2,2-Difluoroethoxy)-1-methyl-3-nitrobenzene

Objective: Alkylate the phenolic hydroxyl group while mitigating competitive side reactions.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Deprotonation: Charge the flask with 2-methyl-6-nitrophenol (10.0 g, 65.3 mmol, 1.0 eq) and anhydrous Cs₂CO₃ (31.9 g, 98.0 mmol, 1.5 eq). Add anhydrous DMF (100 mL). Stir the suspension at room temperature for 15 minutes. Observation: The solution will turn a deep yellow/orange, indicating phenoxide formation.

-

Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (16.8 g, 78.4 mmol, 1.2 eq) dropwise via syringe over 10 minutes to control the mild exotherm.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.

-

In-Process Control (IPC): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material ( m/z 152 [M-H]⁻) is consumed and the product mass ( m/z 218 [M+H]⁺) plateaus.

-

Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to thoroughly remove residual DMF, followed by brine (100 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Protocol 2: Reduction to 2-(2,2-Difluoroethoxy)-6-methylaniline

Objective: Chemoselective reduction of the nitro group to a primary amine.

-

Preparation: In a 500 mL round-bottom flask, dissolve 2-(2,2-difluoroethoxy)-1-methyl-3-nitrobenzene (10.0 g, 46.0 mmol, 1.0 eq) in a mixture of Ethanol (160 mL) and Water (40 mL).

-

Reagent Addition: Add Iron powder (12.8 g, 230.0 mmol, 5.0 eq) and Ammonium Chloride (12.3 g, 230.0 mmol, 5.0 eq) to the solution.

-

Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a highly polar, UV-active spot ( Rf≈0.3 ) that stains positive (brown/purple) with Ninhydrin. LC-MS will confirm the mass shift to m/z 188 [M+H]⁺.

-

Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethanol (100 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous phase with saturated NaHCO₃ (100 mL) and extract with Dichloromethane (DCM) (3 × 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the core aniline as a viscous amber oil. Store under argon at 4 °C to prevent air oxidation.

Protocol 3: General Derivatization (Amidation)

Objective: Functionalize the core aniline to generate a final drug candidate derivative.

-

Preparation: Dissolve 2-(2,2-difluoroethoxy)-6-methylaniline (1.0 g, 5.34 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.38 g, 10.68 mmol, 2.0 eq) in anhydrous DCM (20 mL) under argon. Cool the flask to 0 °C in an ice bath.

-

Coupling: Add the desired acid chloride (e.g., benzoyl chloride, 5.87 mmol, 1.1 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

IPC: Confirm the disappearance of the aniline via LC-MS. The primary amine peak should be replaced by the corresponding amide mass.

-

Workup: Quench with saturated aqueous NH₄Cl (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via recrystallization or chromatography.

Quantitative Data & Quality Control Summary

To facilitate rapid comparison and optimization, the expected quantitative metrics and analytical parameters for the self-validating workflow are summarized below:

| Reaction Step | Reagents & Solvents | Temp / Time | Expected Yield | IPC / Analytical QC Parameters |

| 1. O-Alkylation | 2-Methyl-6-nitrophenol, 2,2-Difluoroethyl triflate, Cs₂CO₃, DMF | 80 °C / 4–6 h | 80–88% | LC-MS: m/z 218 [M+H]⁺TLC: Rf 0.6 (Hex/EtOAc 4:1) |

| 2. Nitro Reduction | Intermediate 1, Fe powder, NH₄Cl, EtOH/H₂O (4:1) | 80 °C / 2–3 h | 85–92% | LC-MS: m/z 188 [M+H]⁺TLC: Rf 0.3 (Hex/EtOAc 4:1)Stain: Ninhydrin positive |

| 3. Amidation | Core Aniline, Acid Chloride, DIPEA, DCM | 0 °C to RT / 2 h | >80% | LC-MS: Product-specificStain: Ninhydrin negative |

References

-

Difluoroalkylation of Anilines via Photoinduced Methods Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

-

Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

-

Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(2,2-Difluoroethoxy)-6-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity and reduction challenges associated with synthesizing 2-(2,2-Difluoroethoxy)-6-methylaniline [1].

The 2,2-difluoroethyl group is a highly prized motif in drug development, acting as a lipophilic hydrogen-bond donor that enhances metabolic stability while tuning drug-target affinity [2]. However, installing this group via electrophilic alkylation requires strict control over reaction conditions to prevent unwanted byproducts. This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure high-purity yields.

Part 1: Synthesis Workflow & Byproduct Pathways

The diagram below illustrates the two primary synthetic routes and the specific stages where critical byproducts form. Route B (starting from 2-methyl-6-nitrophenol) is the preferred pathway to avoid the chemoselectivity issues inherent in Route A .

Workflow of 2-(2,2-Difluoroethoxy)-6-methylaniline synthesis and byproduct formation pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a high percentage of N-alkylated or N,O-dialkylated byproducts when starting from 2-amino-3-methylphenol? A: This is a classic chemoselectivity failure. The lone pair on the aniline nitrogen is more polarizable and less sterically hindered than the phenol oxygen, making it a superior nucleophile in SN2 reactions. When reacting the unprotected aminophenol with a strong electrophile like 2,2-difluoroethyl triflate, N-alkylation outcompetes O-alkylation. Solution: Switch to Route B , starting with 2-methyl-6-nitrophenol [3]. The nitro group is non-nucleophilic, allowing for clean, exclusive O-alkylation before subsequent reduction to the amine.

Q2: I am using 2,2-difluoroethyl triflate for O-alkylation, but the reaction stalls and I detect triflic acid in the mixture. What went wrong? A: 2,2-Difluoroethyl triflate is highly susceptible to hydrolysis. If your solvent (DMF or MeCN) or base (K2CO3) contains trace moisture, the water will act as a nucleophile, hydrolyzing the triflate into 2,2-difluoroethanol and triflic acid. Solution: Ensure all reagents are strictly anhydrous. Use oven-dried glassware, anhydrous solvents packed under argon, and finely milled, oven-dried K2CO3.

Q3: During the catalytic hydrogenation of the nitro intermediate, my LC-MS shows a persistent peak at m/z 204.1. What is this byproduct? A: A mass of m/z 204.1 corresponds to the hydroxylamine intermediate (C9H11F2NO2). The reduction of a nitro group to an amine proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. If the reaction stalls here, it indicates that either your H2 pressure is too low, the stirring is insufficient (poor mass transfer), or the Pd/C catalyst surface has been poisoned. Solution: Purge the system thoroughly, increase the stirring rate to >800 RPM, and consider filtering and resubjecting the mixture to fresh Pd/C if the reaction has completely stalled.

Q4: Is defluorination a risk during the Pd/C hydrogenation step? A: Generally, no. While benzylic or allylic C-F bonds can be labile under catalytic hydrogenation, the 2,2-difluoroethoxy group is an aliphatic ether. The C-F bonds here are highly stable to standard Pd/C and H2 conditions. Avoid using strong bases during the reduction step, as this could promote unwanted side reactions, but defluorination is rarely observed under neutral conditions.

Part 3: Quantitative Data for Reaction Monitoring

To ensure trustworthiness, your analytical monitoring must be precise. Use the table below to track the consumption of starting materials and the appearance of intermediates or byproducts via LC-MS.

| Compound | Molecular Formula | Exact Mass | Expected m/z (ESI+) | Expected m/z (ESI-) |

| 2-Methyl-6-nitrophenol (Starting Material) | C7H7NO3 | 153.04 | N/A | 152.0 [M-H]⁻ |

| 2-(2,2-Difluoroethoxy)-6-methylnitrobenzene | C9H9F2NO3 | 217.05 | 218.1 [M+H]⁺ | N/A |

| 2-(2,2-Difluoroethoxy)-6-methylaniline (Target) | C9H11F2NO | 187.08 | 188.1 [M+H]⁺ | N/A |

| N,O-Dialkylated Byproduct (Route A Error) | C11H13F4NO | 251.09 | 252.1 [M+H]⁺ | N/A |

| Hydroxylamine Byproduct (Incomplete Reduction) | C9H11F2NO2 | 203.08 | 204.1 [M+H]⁺ | N/A |

Part 4: Validated Experimental Protocols

Protocol A: O-Alkylation of 2-Methyl-6-nitrophenol

Causality & Design: Potassium carbonate (K2CO3) is selected because its basicity is perfectly tuned to deprotonate the nitrophenol (pKa ~7.2) without causing base-catalyzed elimination of the triflate. DMF provides a polar aprotic medium that strips the potassium counterion, maximizing the nucleophilicity of the phenoxide.

-

Preparation: Charge a flame-dried round-bottom flask with 2-methyl-6-nitrophenol (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous, finely milled K2CO3 (2.0 eq). Stir at room temperature for 30 minutes. The solution will turn deep orange/red, indicating phenoxide formation.

-

Alkylation: Cool the reaction to 0 °C using an ice bath. Dropwise add 2,2-difluoroethyl triflate (1.2 eq). Note: Slow addition mitigates the exothermic reaction and prevents localized heating that leads to triflate degradation.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the m/z 152.0 signal (ESI-) disappears and m/z 218.1 (ESI+) plateaus.

-

Workup: Quench with cold water. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Catalytic Reduction to Target Amine

Causality & Design: 10% Pd/C under an H2 atmosphere is an efficient method for reducing aromatic nitro groups. Ethanol acts as a protic solvent to facilitate the proton-coupled electron transfer required for the reduction mechanism.

-

Preparation: Dissolve the crude 2-(2,2-difluoroethoxy)-6-methylnitrobenzene (1.0 eq) in degassed ethanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen. Safety Warning: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors.

-

Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with H2 gas three times using a balloon. Maintain the reaction under a positive pressure of H2.

-

Propagation: Stir vigorously (>800 RPM) at room temperature for 12 hours.

-

Self-Validation: Monitor the reaction via LC-MS. Ensure the transient hydroxylamine peak at m/z 204.1 is fully consumed, yielding a single, clean peak at m/z 188.1.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate in vacuo to afford the pure 2-(2,2-Difluoroethoxy)-6-methylaniline.

Part 5: References

-

Title: 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: Angewandte Chemie International Edition / ChemRxiv URL: [Link]

-

Title: Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification of 2-(2,2-Difluoroethoxy)-6-methylaniline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2-(2,2-Difluoroethoxy)-6-methylaniline. The following sections offer in-depth solutions to common challenges encountered during the purification of this and structurally related substituted anilines.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(2,2-Difluoroethoxy)-6-methylaniline, providing explanations for the underlying causes and actionable protocols for resolution.

Issue 1: My purified 2-(2,2-Difluoroethoxy)-6-methylaniline is a dark oil or solid. How can I decolorize it?

Cause: Discoloration in anilines is most commonly due to the formation of oxidized impurities.[1][2] Freshly purified anilines are often colorless to pale yellow, but exposure to air and light can lead to the formation of highly colored, oxidized species and polymeric materials, resulting in a yellow, red, or brown appearance.[1]

Solutions:

-

Activated Carbon Treatment during Recrystallization:

-

Principle: Activated charcoal has a high surface area and can adsorb colored impurities from a solution.[2]

-

Protocol:

-

Dissolve the crude, colored aniline in a minimal amount of a suitable hot recrystallization solvent.

-

Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

-

Swirl the mixture and keep it at a boil for a few minutes.

-

Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[2]

-

Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

-

-

-

Column Chromatography:

-

Principle: Silica gel or alumina can be used to separate the desired aniline from more polar, colored impurities.[2]

-

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the solution onto a silica gel column.

-

Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar, desired aniline should elute before the more polar, colored impurities.

-

-

-

Vacuum Distillation:

-

Principle: If the aniline is thermally stable, vacuum distillation is an effective method to separate it from non-volatile, colored polymeric impurities.[2]

-

Note: The boiling point of the target compound under vacuum would need to be determined.

-

Issue 2: I am having trouble crystallizing 2-(2,2-Difluoroethoxy)-6-methylaniline; it keeps "oiling out."

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often because the solution is cooled too quickly, or the boiling point of the recrystallization solvent is higher than the melting point of the solute.[3] It can also be caused by the presence of impurities that depress the melting point.

Solutions:

-

Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. A slower cooling rate allows more time for the molecules to form an ordered crystal lattice.[3]

-

Solvent Selection:

-

Choose a solvent with a lower boiling point.

-

Use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3]

-

-

Increase Purity: The presence of impurities can lower the melting point and promote oiling out. A preliminary purification by column chromatography might be necessary before attempting recrystallization.

Issue 3: My yield after recrystallization is very low. What are the likely causes?

Cause: Low recovery during recrystallization can stem from several factors, primarily related to the solubility of the compound in the chosen solvent system.[3]

Solutions:

-

Use a Minimal Amount of Hot Solvent: A very common error is using too much solvent to dissolve the crude product. This results in a significant portion of the product remaining in the mother liquor upon cooling.[3]

-

Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[3]

-

Ensure Complete Crystallization: Cool the solution in an ice bath to maximize the precipitation of the product.[3]

-

Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without significantly dissolving the product.[3]

Issue 4: During column chromatography, my aniline derivative is streaking or tailing badly.

Cause: Aniline derivatives are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel.[4] This strong interaction leads to poor separation, resulting in streaking on a TLC plate and broad, tailing peaks during column chromatography.[4]

Solutions:

-

Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[4][5]

-

Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[6][7]

-

Reverse-Phase Chromatography: In some cases, switching to a reverse-phase C18 column where polar compounds elute first can be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-(2,2-Difluoroethoxy)-6-methylaniline?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:

-

Acid-Base Extraction: This is a highly effective and scalable method for separating the basic aniline from neutral and acidic impurities.[8] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The protonated aniline moves to the aqueous layer, which is then separated, basified (e.g., with NaOH), and the free aniline is re-extracted into an organic solvent.[2]

-

Column Chromatography: This is ideal for small to medium-scale purifications and is particularly useful for separating the target compound from impurities with similar basicity but different polarities, such as isomers.[9][10]

-

Recrystallization: If the compound is a solid at room temperature, recrystallization is an excellent method for achieving high purity.[10]

-

Vacuum Distillation: This method is suitable for thermally stable liquid anilines to separate them from non-volatile impurities.[8]

Q2: What are the likely impurities in the synthesis of 2-(2,2-Difluoroethoxy)-6-methylaniline?

A2: Impurities can arise from starting materials, side reactions, or degradation.[11] Common impurities may include:

-

Unreacted Starting Materials: For example, 2,6-dimethylaniline or the difluoroethoxylating agent.

-

Over-alkylation Products: The product aniline could potentially react further to form a secondary amine.[8]

-

Isomeric Impurities: Depending on the synthetic route, regioisomers could be formed.[2]

-

Degradation Products: As mentioned, anilines are prone to oxidation, leading to colored impurities.[1][2]

Q3: How can I assess the purity of my 2-(2,2-Difluoroethoxy)-6-methylaniline?

A3: Several analytical techniques can be used to determine the purity of the final product:

-

Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[12]

-

Gas Chromatography (GC): Can also be used for quantitative purity analysis, often coupled with a mass spectrometer (GC-MS) for identification of impurities.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data Summary Table

| Purification Technique | Typical Purity Achieved | Key Advantages | Common Solvent Systems/Conditions |

| Recrystallization | >99%[10] | High purity for solid compounds.[10] | Ethanol/water, Hexane/Ethyl Acetate[3] |

| Column Chromatography | >98%[10] | Versatile for various impurities and isomers.[10] | Hexane/Ethyl Acetate with 0.5% Triethylamine[4] |

| Acid-Base Extraction | >96.5%[10] | Scalable and good for initial cleanup.[8] | Organic phase (e.g., Ethyl Acetate), Aqueous phase (1M HCl, 1M NaOH)[2] |

Purification Workflow Diagram

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for 2-(2,2-Difluoroethoxy)-6-methylaniline.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. veeprho.com [veeprho.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. epa.gov [epa.gov]

Technical Support Center: Optimizing N-Alkylation of 2-(2,2-Difluoroethoxy)-6-methylaniline

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks during the N-alkylation of 2-(2,2-Difluoroethoxy)-6-methylaniline .

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is critical to understand the dual chemical challenges presented by the 2-(2,2-Difluoroethoxy)-6-methylaniline scaffold:

-

Severe Steric Hindrance: The amine is flanked by a methyl group at the 2-position and a bulky 2,2-difluoroethoxy group at the 6-position. This di-ortho substitution creates a highly restricted trajectory for the incoming electrophile, drastically raising the transition state energy for standard SN2 pathways.

-

Electronic Deactivation: The 2,2-difluoroethoxy group exerts a strong inductive electron-withdrawing effect (-I effect) through the oxygen atom and the gem-difluoro moiety. This pulls electron density away from the aromatic ring and the nitrogen lone pair, significantly reducing the amine's nucleophilicity compared to an unsubstituted aniline.

Part 2: Diagnostic FAQ & Troubleshooting Matrix